![molecular formula C17H19NO2S B2768378 1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine CAS No. 667912-31-4](/img/structure/B2768378.png)
1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine
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Overview
Description
“1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Therapeutic Potential
Pyrrole and pyrrolidine analogs, such as “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine”, have been studied for their diverse biological and medicinal importance . They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .
Anticancer Applications
These compounds have shown potential in anticancer applications . The combination of different pharmacophores in a pyrrole and pyrrolidine ring system has led to more active compounds .
Anti-inflammatory Applications
Pyrrolidine alkaloids, including “1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine”, have demonstrated anti-inflammatory properties . This makes them promising candidates for the development of new anti-inflammatory drugs .
Antiviral Applications
Some pyrrolidine analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the virus . This suggests potential antiviral applications.
Antituberculosis Applications
Pyrrole and pyrrolidine analogs have also shown potential in antituberculosis applications . This could lead to the development of new treatments for tuberculosis.
Synthesis of Ionic Liquids
“1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine” can be used in the synthesis of pyrrolidine-based ionic liquids . These ionic liquids have various applications, including as electrolytes for primary Li/CFx batteries .
Antibacterial and Antifungal Applications
Pyrrolidine alkaloids have demonstrated antibacterial and antifungal activities . This suggests potential applications in the development of new antibacterial and antifungal drugs.
Neuropharmacological Applications
Pyrrolidine alkaloids have shown neuropharmacological activities . This suggests potential applications in the treatment of neurological disorders.
Mechanism of Action
Target of Action
The primary targets of 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine are currently under investigation. It’s worth noting that pyrrolidine derivatives have been found to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
It’s known that pyrrolidine derivatives can exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways . For example, some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting their potential role in kinase inhibition .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made with the aim of improving the pharmacokinetic profile of related compounds .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents and the stereoisomers of the pyrrolidine ring .
properties
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)21(19,20)18-12-2-3-13-18/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQOALLOZGIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylphenyl)phenyl]sulfonylpyrrolidine |
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